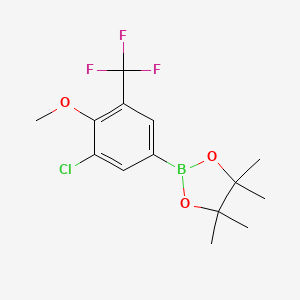

2-Fluoro--4-iodo-5-isopropoxypyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

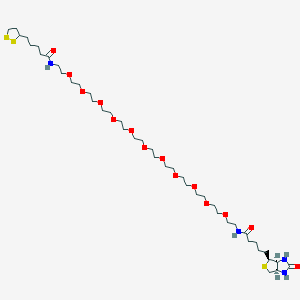

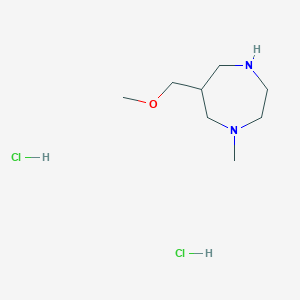

2-Fluoro-4-iodo-5-isopropoxypyridine is a chemical compound with the molecular formula C8H9FINO and a molecular weight of 281.07 . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Fluoro-4-iodo-5-isopropoxypyridine is 1S/C8H9FINO/c1-5(2)12-7-4-11-8(9)3-6(7)10/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine, iodine, and isopropoxy groups on the pyridine ring.Physical and Chemical Properties Analysis

2-Fluoro-4-iodo-5-isopropoxypyridine has a molecular weight of 281.07 . The compound is typically stored at temperatures between 2-8°C .科学的研究の応用

Chemical Synthesis and Reagent Use

2-Fluoro-4-iodo-5-isopropoxypyridine is a versatile chemical, prominently used in various chemical syntheses and as a reagent. For example, its derivatives have been utilized in the synthesis of the nucleoside antibiotic nucleocidin, demonstrating its role in the formation of biologically active compounds (Jenkins, Verheyden, & Moffatt, 1976). Furthermore, it serves as an intermediate in the manufacture of industrial pesticides, highlighting its utility in agricultural chemistry (Schlosser & Bobbio, 2002).

Medicinal Chemistry

In medicinal chemistry research, 2-Fluoro-4-iodo-5-isopropoxypyridine and its related compounds are valuable for creating diverse molecular structures. Its halogen-rich intermediates are instrumental in synthesizing pentasubstituted pyridines, which are crucial for further chemical manipulations in drug development (Wu, Porter, Frennesson, & Saulnier, 2022).

Oxidation Reactions and Analytical Chemistry

The compound also plays a role in oxidation reactions. For instance, 2-iodylpyridine derivatives, related to 2-Fluoro-4-iodo-5-isopropoxypyridine, are used as recyclable reagents for oxidation of sulfides and alcohols, showcasing its application in analytical chemistry (Yoshimura et al., 2011).

Material Science

In material science, the study of its molecular structures and reactivity is significant. For instance, vibrational spectroscopic and electronic influence studies on derivatives of 2-Fluoro-4-iodo-5-isopropoxypyridine provide insights into their potential applications in new materials (Selvakumari et al., 2022).

Novel Syntheses and Biological Studies

Furthermore, it's used in novel syntheses and biological studies. Compounds synthesized from similar structures are used to explore DNA synthesis and monitor antitumor drug efficacy in organ cultures, demonstrating its relevance in biomedical research (Riches et al., 1976).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-Fluoro-4-iodo-5-isopropoxypyridine are used to create new building blocks for drug development. This includes exploring the selective displacement of halogens to form a variety of new structures with potential therapeutic applications (Bobbio & Schlosser, 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

特性

IUPAC Name |

2-fluoro-4-iodo-5-propan-2-yloxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FINO/c1-5(2)12-7-4-11-8(9)3-6(7)10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJVYARRFVPOIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254727 |

Source

|

| Record name | Pyridine, 2-fluoro-4-iodo-5-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2056110-52-0 |

Source

|

| Record name | Pyridine, 2-fluoro-4-iodo-5-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-fluoro-4-iodo-5-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

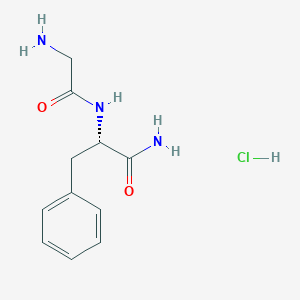

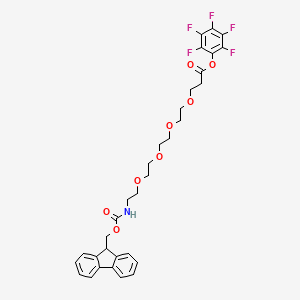

![acetic acid;(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B6303727.png)

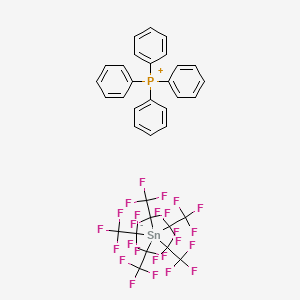

![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6303728.png)

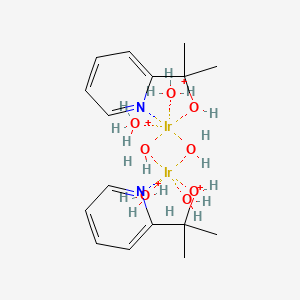

![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B6303733.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)